molecular formula C16H20Cl2N2O2S B2626459 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415514-29-1

4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2626459
CAS No.: 2415514-29-1
M. Wt: 375.31
InChI Key: HKNIURVNDDMUJX-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a thiomorpholine-4-carbonyl group and a 2,4-dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorobenzyl chloride with thiomorpholine in the presence of a base to form the intermediate 2,4-dichlorophenylmethylthiomorpholine. This intermediate is then reacted with morpholine-4-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: It could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The dichlorophenyl group may enhance binding affinity to certain targets, while the morpholine and thiomorpholine rings could provide additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)methyl]morpholine
  • 4-[(2,4-Dichlorophenyl)methyl]thiomorpholine
  • 2-(Thiophenyl)-4-(morpholine-4-carbonyl)morpholine

Uniqueness

4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both morpholine and thiomorpholine rings, along with the dichlorophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(14(18)9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNIURVNDDMUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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